molecular formula C13H11BrO B041739 4-Bromobenzhydrol CAS No. 29334-16-5

4-Bromobenzhydrol

Cat. No. B041739
Key on ui cas rn: 29334-16-5
M. Wt: 263.13 g/mol
InChI Key: WTIWDBNPPSHSCB-UHFFFAOYSA-N
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Patent
US08829155B2

Procedure details

4-Bromodiphenylmethane was prepared as shown in Scheme 3. 4-Bromobenzhydrol in a 3-neck flask equipped with a reflux condenser and a thermometer was mixed with 500 ml of acetic acid, 113 g (445 mmol) of iodine and 226 ml, 50 wt. % of phosphorous acid (2.2 mol). The reaction mixture was heated at 80° C. for 24 hours and then cooled. 700 ml of ice-water was added to the reaction mixture and the reaction mixture was extracted with hexane (200 ml) 5 times. The combined organic layer was washed with 10 wt. % KOH solution and 200 ml of a saturated ammonium chloride solution and then further washed with a saturated Na2SO3 solution twice. The solvent was evaporated and the result product was dried under vacuum to provide a yield of 61% (276 mmol). BP: 103° C. (5*10−2 mbar)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
700 mL
Type
reactant
Reaction Step Two
Quantity
113 g
Type
reactant
Reaction Step Three
Quantity
2.2 mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:15]=[CH:14][C:5]([CH:6](O)[C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[CH:4][CH:3]=1.II.P(O)(O)O>C(O)(=O)C>[CH:10]1[CH:9]=[CH:8][C:7]([CH2:6][C:5]2[CH:4]=[CH:3][C:2]([Br:1])=[CH:15][CH:14]=2)=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C(C2=CC=CC=C2)O)C=C1
Step Two
Name
ice water
Quantity
700 mL
Type
reactant
Smiles
Step Three
Name
Quantity
113 g
Type
reactant
Smiles
II
Name
Quantity
2.2 mol
Type
reactant
Smiles
P(O)(O)O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with hexane (200 ml) 5 times
WASH
Type
WASH
Details
The combined organic layer was washed with 10 wt. % KOH solution and 200 ml of a saturated ammonium chloride solution
WASH
Type
WASH
Details
further washed with a saturated Na2SO3 solution twice
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the result product was dried under vacuum
CUSTOM
Type
CUSTOM
Details
to provide a yield of 61% (276 mmol)

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C=C1)CC2=CC=C(C=C2)Br
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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